N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Scientific Research Applications
Prodrug Development and Cytoprotection : Research has shown that derivatives of compounds similar to N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, specifically BSIH and its analogs, are being developed as prodrugs. These compounds release chelators upon reaction with hydrogen peroxide, leading to iron sequestration and protection against oxidative stress in cells (Wang & Franz, 2018).
Molecular Structure Analysis : Studies have focused on the synthesis and characterization of similar compounds, using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. This research aids in understanding the molecular structure and properties of these compounds (Wu, Chen, Chen & Zhou, 2021).
Density Functional Theory (DFT) Studies : DFT studies have been conducted to calculate the molecular structure of compounds similar to N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide. These studies offer insights into the chemical properties and potential applications of these compounds (Liao, Liu, Wang & Zhou, 2022).
Synthesis Methods : Research has also explored methods for synthesizing arenes and other compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This research is crucial for developing efficient and scalable synthetic routes for these compounds (Takagi & Yamakawa, 2013).
Biological Activity and Inhibitor Development : Compounds structurally related to N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide have been studied for their biological activity. For example, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) have been developed, showing promise in vitro and in vivo for cancer treatment (Bai et al., 2016).
properties
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)11-7-12(9-17-8-11)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTCIBMEMCRMQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125038 |
Source
|
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide | |
CAS RN |
1201644-50-9 |
Source
|
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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